molecular formula C5H4F2N4O B2466810 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2044901-53-1

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole

Cat. No. B2466810
CAS RN: 2044901-53-1
M. Wt: 174.111
InChI Key: FYEFHSMVPWJENU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves introducing the azidomethyl and difluoromethyl moieties onto the oxazole ring. Several synthetic routes have been explored, including metal-catalyzed processes and radical-based methods . For instance, Difluoromethyl azide (CHF₂N₃) dissolved in DME (dimethoxyethane) serves as a convenient source of the difluoromethyl group . The exact synthetic pathway may vary depending on the desired regioisomer and functional group compatibility.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A three-step protocol was developed for producing azido oxazoles, showing the potential of 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole in continuous-flow processes. This method demonstrates the reactivity of these compounds in nucleophilic displacement reactions, highlighting their versatility as building blocks in chemical synthesis (Rossa et al., 2018).

Catalysis and Coordination Chemistry

  • Oxazoles, including derivatives like 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their structural characteristics enable versatile ligand design and modulation of chiral centers, crucial for coordination chemistry applications (Gómez et al., 1999).

Therapeutic Potential and Bioactivity

  • Oxazole derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. This suggests potential medical and pharmaceutical applications for 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole (Joshi et al., 2017).

Material Science Applications

  • Oxazole compounds, including 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole, are used in various applications ranging from organic light-emitting diodes to nonlinear optical materials. Their unique structural and electro-optical properties make them suitable for these advanced applications (Irfan et al., 2018).

properties

IUPAC Name

3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFHSMVPWJENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN=[N+]=[N-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole

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